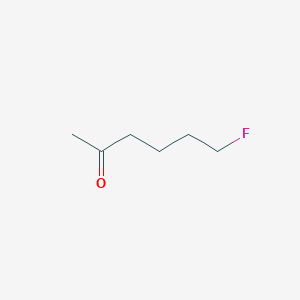
6-Fluorohexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluorohexan-2-one: is an organic compound with the molecular formula C6H11FO It is a fluorinated ketone, where the fluorine atom is attached to the sixth carbon of the hexane chain, and the carbonyl group is located at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorohexan-2-one can be achieved through several methods. One common approach involves the fluorination of hexan-2-one. This can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and is carried out at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the careful handling of fluorinating agents and the optimization of reaction parameters to maximize efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 6-Fluorohexan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 6-fluorohexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed:
Oxidation: 6-Fluorohexanoic acid.
Reduction: 6-Fluorohexanol.
Substitution: 6-Aminohexan-2-one or 6-Thiohexan-2-one.
Scientific Research Applications
Chemistry: 6-Fluorohexan-2-one is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Its unique reactivity makes it valuable for creating complex molecules with specific properties.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways involving ketones and fluorinated compounds.
Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of drugs that target specific enzymes or receptors. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation and improved performance in extreme conditions.
Mechanism of Action
The mechanism of action of 6-Fluorohexan-2-one involves its interaction with various molecular targets, depending on its application. In enzymatic reactions, the compound can act as a substrate or inhibitor, influencing the activity of enzymes involved in metabolic pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for certain targets, leading to more effective inhibition or activation of biological processes.
Comparison with Similar Compounds
Hexan-2-one: Lacks the fluorine atom, resulting in different reactivity and properties.
6-Chlorohexan-2-one: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.
6-Bromohexan-2-one: Contains a bromine atom, which affects its reactivity and applications.
Uniqueness: 6-Fluorohexan-2-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interactions with biological targets. This makes this compound particularly valuable in applications where these properties are advantageous, such as in drug design and materials science.
Properties
CAS No. |
62764-90-3 |
|---|---|
Molecular Formula |
C6H11FO |
Molecular Weight |
118.15 g/mol |
IUPAC Name |
6-fluorohexan-2-one |
InChI |
InChI=1S/C6H11FO/c1-6(8)4-2-3-5-7/h2-5H2,1H3 |
InChI Key |
SIBCODJDADBUEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


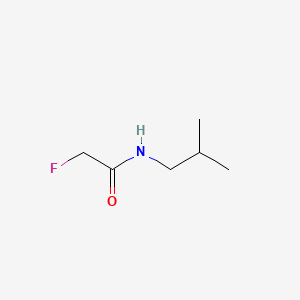
![(2S,3S,4S,5R)-6-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13416503.png)

![N-[8-[[[[3-(aminomethyl)phenyl]methyl]amino]carbonyl]-2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13416512.png)
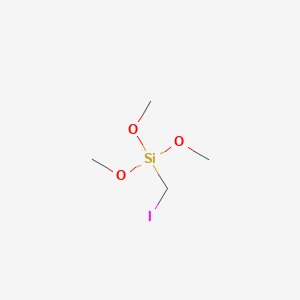


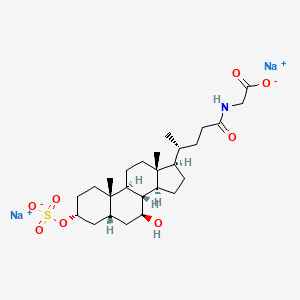
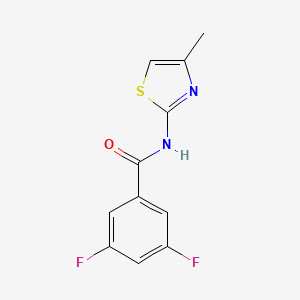
![4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride](/img/structure/B13416535.png)

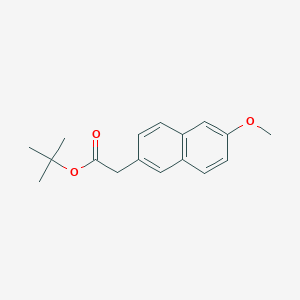

![(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-en-7-one](/img/structure/B13416554.png)
